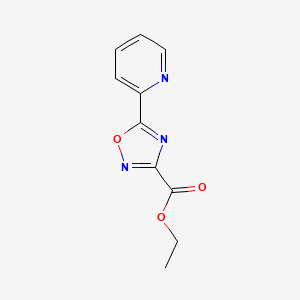

Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.: 1342721-98-5

Cat. No.: VC6921365

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342721-98-5 |

|---|---|

| Molecular Formula | C10H9N3O3 |

| Molecular Weight | 219.2 |

| IUPAC Name | ethyl 5-pyridin-2-yl-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3 |

| Standard InChI Key | LGYJQJBAKOHQOW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=N1)C2=CC=CC=N2 |

Introduction

Structural and Molecular Characteristics

Table 1: Comparative Molecular Properties of Analogous Oxadiazole Derivatives

Synthesis and Optimization

General Synthetic Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between carboxylic acid derivatives and amidoximes or hydrazides. For Ethyl 5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylate, two plausible routes are derived from analogous methods:

Hydrazide-Acyl Chloride Cyclization (Adapted from )

-

Formation of Hydrazide Intermediate:

Pyridine-2-carboxylic acid reacts with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the mixed anhydride, which subsequently reacts with hydrazine hydrate to yield pyridine-2-carbohydrazide. -

Cyclization with Ethyl Cyanoacetate:

The hydrazide reacts with ethyl cyanoacetate under reflux in ethanol, facilitated by acidic or basic conditions, to form the oxadiazole ring via dehydration.

Dialkyl Oxalate Route (Adapted from )

This method, patented for 5-alkyl-1,3,4-oxadiazole-2-carboxylates, avoids toxic reagents:

-

Ammonolysis of Dialkyl Oxalate:

Diethyl oxalate reacts with hydrazine hydrate to form ethyl oxalate hydrazide. -

Acylation with Pyridine-2-carbonyl Chloride:

The hydrazide undergoes acylation with pyridine-2-carbonyl chloride, forming a diacylhydrazine intermediate. -

Dehydration Cyclization:

The intermediate is heated in toluene with PCl₅ to induce cyclization, yielding the target compound.

Physicochemical Properties

Stability and Solubility

1,2,4-Oxadiazoles are generally stable under ambient conditions . The ethyl ester group enhances lipophilicity, making the compound soluble in organic solvents like ethanol, DCM, and DMSO. Aqueous solubility is limited but can be improved via hydrolysis to the carboxylic acid derivative.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1720 cm⁻¹ (ester), ν(C=N) at ~1600 cm⁻¹ (oxadiazole), and aromatic C-H stretches at ~3050 cm⁻¹.

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 4.35 (q, 2H, -OCH₂), 7.45–8.70 (m, 4H, pyridine-H).

-

¹³C NMR: δ 14.1 (-OCH₂CH₃), 62.5 (-OCH₂), 118–150 (pyridine and oxadiazole carbons), 165.5 (C=O).

-

Reactivity and Functionalization

Nucleophilic Substitution

The pyridine nitrogen can participate in coordination chemistry, while the oxadiazole ring undergoes electrophilic substitution at the 5-position. For example, bromination at the pyridine ring (as seen in ) could yield halogenated derivatives for cross-coupling reactions.

Hydrolysis

The ethyl ester is hydrolyzable under basic conditions (e.g., NaOH/EtOH) to the carboxylic acid, a common prodrug strategy:

Biological and Industrial Applications

Material Science

1,2,4-Oxadiazoles are used in polymers and coatings due to their thermal stability and electronic properties. The pyridine moiety could enhance metal-binding capacity for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume